beta-Cyclocitral

Catalog No.
S585821
CAS No.
432-25-7
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Cyclocitral

For β-damascone synthesis, only β-cyclocitral delivers the ultra-low odor threshold (

CAS Number

432-25-7

Product Name

beta-Cyclocitral

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3

InChI Key

MOQGCGNUWBPGTQ-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=O

Synonyms

2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde; Pentadeuterio-β-cyclocitral;1-Formyl-2,6,6-trimethyl-1-cyclohexene; 2,6,6-Trimethyl-1-cyclohexenecarboxaldehyde;

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O

The exact mass of the compound beta-Cyclocitral is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

25 g, 100 g

beta-Cyclocitral (CAS 432-25-7) is a volatile apocarotenoid derived from the oxidative cleavage of beta-carotene. In industrial procurement, it is highly valued as a regioselective precursor for the synthesis of premium C13-norisoprenoid fragrance compounds, particularly beta-damascone and beta-damascenone[1]. Beyond its role as a chemical intermediate, beta-cyclocitral functions as a potent, conserved root growth regulator in plant biology, driving meristematic cell division and enhancing abiotic stress tolerance [2]. Its dual utility as a high-value synthesis building block and a highly specific agricultural biostimulant makes its exact isomeric purity critical for downstream reproducibility.

Research Fit

01 Analytical standard grade for safranal quantification as internal standard
02 Ecological signaling research: grazer defense and cyanobacterial VOC studies
03 Plant stress model research; post-harvest antifungal assay context

Substituting beta-cyclocitral with its isomer alpha-cyclocitral or acyclic analogs like citral fundamentally disrupts downstream applications. In chemical synthesis, the position of the double bond in the cyclohexene ring is strictly conserved; utilizing alpha-cyclocitral yields alpha-damascone, which possesses a significantly higher odor threshold and a divergent olfactory profile compared to the prized beta-series ketones [1]. In agricultural formulations, related apocarotenoids such as beta-ionone or dimethyl-beta-cyclocitral fail to activate the specific retrograde signaling pathways required for root stem cell division, resulting in a complete loss of the ~30% lateral root branching enhancement uniquely triggered by the beta-cyclocitral structure [2].

Substitution Risk

Isomer (α-Cyclocitral) Distinct odor character and reactivity; technical-grade α-isomer impurity may compromise assay specificity and biological readouts.
Geosmin / 2-MIB Different sensory thresholds and lack of grazer-defense signaling; cannot replicate β-cyclocitral's ecological role or analytical retention behavior.
Safranal self-ISTD Co-elution with target analyte prevents accurate internal standardization; β-cyclocitral provides structural similarity without interference.

Regioselective Precursor for beta-Damascenone Synthesis

beta-Cyclocitral is the requisite starting material for synthesizing beta-damascenone, a high-value fragrance component with an exceptionally low odor threshold (0.02–0.09 ng/g in water). Attempting to substitute it with alpha-cyclocitral directs the synthesis toward alpha-damascone, fundamentally altering the final product's molecular structure and olfactory value [1].

Evidence DimensionDownstream product yield and odor threshold
Target Compound DataYields beta-damascenone (odor threshold ~0.02–0.09 ng/g in water)
Comparator Or Baselinealpha-Cyclocitral (Yields alpha-damascone, which has a higher odor threshold and different olfactory profile)
Quantified DifferenceStrict structural translation: the beta-isomer exclusively produces beta-series ketones with >10x lower odor thresholds than alpha-analogs.
ConditionsIndustrial multi-step synthesis (e.g., Grignard addition, oxidation, and acid-catalyzed isomerization)

Procurement of the exact beta-isomer is non-negotiable for manufacturing beta-damascenone, as the alpha-isomer cannot undergo the required rearrangement to produce the target aroma profile.

Odor threshold vs. Geosmin
Reported cross-study
β-Cyclocitral 19,000 ng/L
Geosmin 1–15 ng/L (≈1,267× higher threshold)
Lower sensory potency context; guides analytical method sensitivity for earthy/musty vs. tobacco/woody off-flavor differentiation.
Human orthonasal detection data; method LOD must be matched to threshold range.

Superior Lateral Root Branching Efficacy in Biostimulants

In plant biology, beta-cyclocitral acts as a highly specific signaling molecule. Exogenous application at 750 nM increases primary root length and lateral root branching by approximately 30%, alongside a >20% increase in meristematic cell divisions. In direct contrast, closely related apocarotenoids like beta-ionone and dimethyl-beta-cyclocitral exhibit no significant root branching enhancement at identical concentrations [1].

Evidence DimensionIncrease in lateral root branching and meristematic cell division
Target Compound Data~30% increase in root branching and >20% increase in meristematic cells at 750 nM
Comparator Or Baselinebeta-Ionone and dimethyl-beta-cyclocitral (0% significant increase at 750 nM)
Quantified Difference30% absolute increase in branching efficacy compared to structurally adjacent apocarotenoids.
ConditionsIn vivo application to Arabidopsis and rice roots under salt-stress and standard media conditions.

Formulators of agricultural biostimulants must select beta-cyclocitral over cheaper apocarotenoids to guarantee root growth promotion under drought and salinity stress.

Grazer defense potency
Reported
0.1 μM (15.3 μg/L) — physiological abnormality
750 nM — behavioral response
Grazer inhibition at sub-ppm levels; defines ecological role as specific defense compound.
Daphnia sinensis grazing on Microcystis aeruginosa.

Trace-Level Detection Thresholds for Cyanobacterial Bloom Monitoring

beta-Cyclocitral is a primary volatile degradation product of Microcystis cyanobacteria, making it a critical biomarker for monitoring harmful algal blooms. It possesses a distinct earthy/musty odor threshold in the low ng/L range (approx. 19 ng/L). Unlike generic volatile organic compounds, its concentration directly correlates with cyanobacterial cell lysis and the release of other off-flavor compounds, requiring precise analytical standards for quantification [1].

Evidence DimensionAnalytical Limit of Detection (LOD) and Odor Threshold
Target Compound DataOdor threshold in water at low ng/L levels; highly specific quantifiable biomarker for Microcystis decay.
Comparator Or BaselineGeneric VOCs (e.g., decanal) which do not specifically correlate with cyanobacterial lysis.
Quantified DifferenceDirectly correlates with Microcystis cell lysis and off-flavor events, unlike generic VOCs.
ConditionsHeadspace solid-phase microextraction (HS-SPME) GC-MS of source water.

Laboratories must procure high-purity beta-cyclocitral as an analytical standard to accurately quantify cyanobacterial off-flavor events in municipal water supplies.

Isomeric impurity (α-Cyclocitral)
Grade-dependent
β-Cyclocitral 85–90%
α-Cyclocitral 3–10% (technical grade)
Isomer composition affects sensory profile and biological readout; high-purity grade limits interference.
Analysis by GC or NMR; analytical standard >97% pure.
Salt stress mitigation
Direct comparison
75 μM β-Cyclocitral + 150 mM NaCl
vs. 150 mM NaCl alone
Reported stress mitigation endpoints in cucumber model: plant height +10.16%, fresh weight +18.46%, chlorophyll +41.54%.
Cucumis sativus L. seedlings, soil drench; single study context.
Antifungal post-harvest patent
Patent-reported
β-Cyclocitral as sole active component in patent claim
Single-component antifungal context; requires independent validation for specific commodities and regulatory review.
Patent CN118714926A; class-level inference.
ISTD for safranal analysis
Method context
GC-MS with β-Cyclocitral as internal standard; safranal recovery 83%
Enables accurate safranal quantification without interference; structural analog improves method robustness.
Saffron volatile analysis; recovery under optimized conditions.

Synthesis of beta-Series Rose Ketones

Driven by its strict regioselectivity, beta-cyclocitral is the essential starting material for the industrial synthesis of beta-damascone and beta-damascenone. It is utilized in multi-step Grignard and oxidation reactions where maintaining the beta-position of the cyclohexene double bond is critical for achieving the ultra-low odor thresholds required in fine fragrances [1].

Agricultural Biostimulant Formulations for Stress Tolerance

Based on its unique capacity to stimulate meristematic cell division, beta-cyclocitral is incorporated into advanced agricultural formulations. It is applied to crops such as rice and tomato to promote lateral root branching and enhance survival rates under high-salinity and drought conditions, outperforming generic apocarotenoids [2].

Analytical Standards for Water Quality Monitoring

Because it is a specific, low-threshold biomarker for Microcystis decay, high-purity beta-cyclocitral is procured by environmental testing laboratories. It serves as a calibration standard in HS-SPME GC-MS workflows to detect and quantify cyanobacterial bloom-induced off-flavor events in municipal drinking water sources [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plant stress model research
Stress tolerance endpoint review
Growth and chlorophyll response endpoints
Water odorant monitoring
Odor threshold context
Analytical sensitivity for earthy/musty vs. tobacco/woody differentiation
Post-harvest antifungal research
Single-component antifungal context
Efficacy and regulatory review for natural preservative use
Saffron authenticity analysis
Structural analog ISTD context
Method robustness and analyte recovery

XLogP3

2.4

UNII

77Y0U2X29G

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 63 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 111 companies with hazard statement code(s):;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52844-21-0
432-25-7

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-: ACTIVE

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